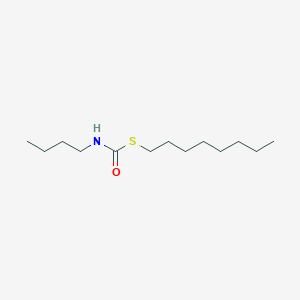

S-Octyl butylthiocarbamate

Description

Structure

3D Structure

Properties

CAS No. |

92412-00-5 |

|---|---|

Molecular Formula |

C13H27NOS |

Molecular Weight |

245.43 g/mol |

IUPAC Name |

S-octyl N-butylcarbamothioate |

InChI |

InChI=1S/C13H27NOS/c1-3-5-7-8-9-10-12-16-13(15)14-11-6-4-2/h3-12H2,1-2H3,(H,14,15) |

InChI Key |

QQCRJBAXCMQBLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC(=O)NCCCC |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies

General Synthesis Methodologies for Thiocarbamate Structures

The synthesis of thiocarbamates, including S-Octyl butylthiocarbamate, can be achieved through several established chemical routes. These methods often involve the formation of a thiocarbamate core structure which can then be further modified. Two prominent methodologies involve the use of carbon disulfide with amines and the utilization of xanthate intermediates.

Routes Involving Carbon Disulfide and Amines

A common and versatile method for synthesizing thiocarbamates involves the reaction of an amine with carbon disulfide. scirp.orgnih.gov This reaction typically proceeds through the formation of a dithiocarbamic acid salt, which can then be reacted with a suitable electrophile to yield the desired thiocarbamate. scirp.org For instance, a one-pot synthesis can be achieved by reacting an amine and carbon disulfide with an electrophilic reagent. rsc.org This approach is often favored for its efficiency and the availability of starting materials. rsc.org The reaction conditions can be optimized, and in some cases, the reaction can be performed under solvent-free conditions, offering a greener synthetic route. organic-chemistry.org

The process can be generalized as a three-component reaction involving an amine, carbon disulfide, and an alkylating agent. organic-chemistry.org This method has been successfully applied to a wide range of amines and alkyl halides, demonstrating its broad applicability. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

|---|---|---|---|---|

| Amine (R-NH2) | Carbon Disulfide (CS2) | Alkyl Halide (R'-X) | S-Alkyl Thiocarbamate (R-NH-C(=S)S-R') | One-pot synthesis, versatile, often high-yielding. rsc.orgorganic-chemistry.org |

Utilization of Xanthate Intermediates in Thiocarbamate Synthesis

Another significant pathway to thiocarbamates involves the use of xanthate esters as key intermediates. nih.govbeilstein-journals.org This method typically involves the reaction of a xanthate ester with an amine. nih.govbeilstein-journals.org In some variations, the synthesis starts with the formation of a potassium alkyl xanthate from an alcohol, carbon disulfide, and potassium hydroxide. mdpi.com This xanthate is then converted to an alkyl chlorothioformate, which subsequently reacts with an amine to produce the O-alkyl thiocarbamate. mdpi.com

This multi-step, one-pot synthesis has been optimized by varying reaction parameters such as time, temperature, and molar ratios of reactants to achieve high yields and purity. mdpi.com The reaction of xanthate esters with amines can also be mediated by sodium hydride in a solvent like dimethylformamide (DMF). nih.gov This approach has been shown to be effective for a range of substituted benzylamines and various xanthate esters. nih.gov

Targeted S-Alkylation Approaches for S-Octyl Moiety Incorporation

The incorporation of the S-octyl group onto the thiocarbamate scaffold is a crucial step in the synthesis of this compound. This is typically achieved through an S-alkylation reaction where a suitable sulfur-containing intermediate is reacted with an octylating agent.

One direct approach involves the S-alkylation of dithiocarbamate (B8719985) anions using alcohols as the alkylating agents. rsc.org This method, often catalyzed by a copper nano-catalyst, represents an environmentally benign "hydrogen borrowing" strategy. rsc.org It allows for the use of readily available and inexpensive alcohols as the source of the alkyl group. rsc.org

Alternatively, following the formation of a dithiocarbamate from butylamine (B146782) and carbon disulfide, the resulting dithiocarbamic acid or its salt can be reacted with an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane) to introduce the S-octyl group. This nucleophilic substitution reaction is a common and effective method for forming the S-alkyl bond in thiocarbamates.

Design and Synthesis of this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with diverse functional properties. nih.gov

Structural Modifications for Exploring Functional Diversity

Modifications to the this compound structure can be made at several positions to explore functional diversity. nih.gov These modifications can include altering the length or branching of the butyl group on the nitrogen atom, as well as changing the alkyl group attached to the sulfur atom.

For instance, a library of thiocarbamates can be synthesized by varying the amine and the alkylating agent used in the general synthetic schemes described earlier. chemistryviews.org This allows for the introduction of different alkyl or aryl groups, leading to a diverse set of analogs. The exploration of different N-alkyl, N,N-dialkyl, and N-cycloalkyl thiocarbamates has been reported, highlighting the versatility of the synthetic methods. mdpi.com The goal of these modifications is often to investigate how changes in the chemical structure affect the compound's physical, chemical, or biological properties. nih.gov

| Modification Site | Example of Modification | Potential Impact |

|---|---|---|

| N-Alkyl Group | Varying the alkyl chain length (e.g., ethyl, propyl) | Alters lipophilicity and steric hindrance. |

| S-Alkyl Group | Introducing different alkyl or benzyl (B1604629) groups | Modifies the electronic and steric properties of the sulfur moiety. |

| Amine Moiety | Using secondary or cyclic amines | Changes the overall shape and polarity of the molecule. scirp.org |

Preparation of Metabolically Activated Forms (e.g., Sulfoxides, Sulfones)

In biological systems, thiocarbamates can undergo metabolic activation, often through oxidation of the sulfur atom. oup.comwho.int The primary metabolites are typically the corresponding sulfoxides, which can be further oxidized to sulfones. oup.comwho.int These oxidized forms are often more reactive than the parent thiocarbamate. oup.com

The synthesis of these metabolically activated forms can be achieved in the laboratory through controlled oxidation reactions. For example, the conversion of a thiocarbamate to its sulfoxide (B87167) can be accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). uni-freiburg.de The selective oxidation of the sulfur atom in 2-(alkylsulfanyl)thiazoles to the corresponding sulfoxides and sulfones has been demonstrated. uni-freiburg.de Similarly, the synthesis of dithiocarbamates from vinyl sulfones and sulfoxides has been reported, indicating that these oxidized sulfur moieties are compatible with thiocarbamate synthesis. rsc.org

The ability to synthesize these sulfoxide and sulfone derivatives is important for studying their biological activity and understanding the metabolic fate of thiocarbamate compounds. oup.comacs.org

Biochemical Mechanisms and Interactions in Biological Systems

Enzymatic Activation and Biotransformation Processes

Thiocarbamates like S-Octyl butylthiocarbamate are generally considered pro-herbicides, meaning they require metabolic activation within the plant to become phytotoxic. This biotransformation is a critical step that converts the relatively inert parent molecule into a potent inhibitor of essential plant biochemical pathways.

The primary activation pathway for thiocarbamate herbicides is sulfoxidation. nih.govinchem.org This process involves the oxidation of the sulfur atom in the thiocarbamate molecule to form a sulfoxide (B87167) derivative. nih.govinchem.org This conversion is crucial, as the resulting thiocarbamate sulfoxide is believed to be the active herbicidal form of the compound. portlandpress.comnih.gov Studies on related thiocarbamates, such as pebulate (B75496) and EPTC, have shown that the sulfoxide metabolite is a much more potent inhibitor of target plant enzymes than the parent compound. portlandpress.comnih.gov This activation is carried out by sulfoxidase enzymes, which are part of the plant's metabolic machinery. nih.gov The increased herbicidal activity of the sulfoxide is a key element in the mode of action for this class of compounds. nih.gov

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in the metabolism of a wide range of endogenous compounds and xenobiotics, including many herbicides. nih.govsci-hub.st In plants, P450s often function as detoxification enzymes, metabolizing herbicides into less toxic, inactive forms. nih.govsci-hub.st This is a common mechanism for herbicide selectivity in crops and can also be a basis for herbicide resistance in weeds. nih.gov

Molecular Targets and Inhibitory Mechanisms in Plant Biochemistry

Once activated, the thiocarbamate sulfoxide interferes with critical biosynthetic pathways in the plant, leading to growth inhibition and eventual death of susceptible species. The primary target is the synthesis of lipids, specifically very-long-chain fatty acids.

The definitive mode of action for thiocarbamate herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. nih.govunl.edunih.gov VLCFAs (fatty acids with more than 18 carbon atoms) are essential precursors for a variety of vital plant components, including the constituents of surface waxes (cutin and suberin) and membranes. nih.govnih.govnih.gov By disrupting the elongation of fatty acid chains, these herbicides prevent the formation of these crucial molecules. portlandpress.comnih.gov This leads to a compromised cuticle, resulting in increased water loss and a reduced barrier against environmental stresses and pathogens. nih.govnih.gov The inhibition of VLCFA synthesis is a direct cause of the stunted growth and eventual death observed in susceptible plants. nih.govnih.gov

Research on various thiocarbamates has consistently demonstrated their impact on lipid synthesis. Studies using radiolabeled precursors like acetate (B1210297) and malonate showed significant inhibition of their incorporation into lipids in the presence of thiocarbamates. portlandpress.comcapes.gov.br

Table 1: Effect of Thiocarbamate Herbicides on Fatty Acid Elongation in Different Plant Systems

| Herbicide | Plant System | Observed Effect | Reference |

| Pebulate | Barley & Wild Oats | Significant inhibition of VLCFA synthesis at concentrations ≥25 µM. | nih.gov |

| Pebulate Sulfoxide | Barley & Wild Oats | More effective inhibitor of VLCFA synthesis than the parent compound. | nih.gov |

| Tillam (Pebulate) | Germinating Peas | Inhibition of the elongation of stearic acid (C18) and behenic acid (C22). | portlandpress.com |

| Tillam Sulfoxide | Germinating Peas | More effective inhibitor than Tillam, with behenic acid elongation being more sensitive. | portlandpress.com |

| EPTC | Spinach Chloroplasts | 80% inhibition of acetate incorporation into lipids at 33 µM. | capes.gov.br |

The molecular target of thiocarbamate sulfoxides within the VLCFA biosynthesis pathway is the fatty acid elongase (VLCFAE) enzyme complex. nih.govnih.gov This membrane-bound, multi-enzyme system is located in the endoplasmic reticulum and catalyzes the sequential addition of two-carbon units to an acyl-CoA primer, extending the fatty acid chain. nih.govfrontiersin.org The key enzyme in this complex, which determines substrate specificity and is the primary site of inhibition, is the β-ketoacyl-CoA synthase (KCS). nih.govfrontiersin.org

Herbicides that inhibit VLCFA synthesis, including thiocarbamates and chloroacetanilides (Group K3 herbicides), act by binding to and inhibiting the function of these VLCFAE enzymes. nih.govnih.gov Studies on Arabidopsis thaliana have identified a large family of genes encoding different VLCFAEs, each with distinct specificities for the chain length of the fatty acids they produce. nih.gov The active VLCFAEs show highly distinct patterns of sensitivity to different herbicides, suggesting that these herbicides can inhibit multiple elongase enzymes within the plant. nih.gov This multi-target action is a significant aspect of their herbicidal efficacy.

Molecular Basis of Resistance Development in Plant Populations

Herbicide resistance in weed populations can arise through several mechanisms, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govpesticidestewardship.org

Target-Site Resistance (TSR): This mechanism involves a mutation in the gene encoding the target protein, which alters the herbicide's binding site. nih.govpesticidestewardship.org This change reduces or eliminates the herbicide's ability to inhibit the enzyme, rendering the plant resistant. Over-expression of the target protein can also lead to TSR. pesticidestewardship.org

Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms not directly related to the herbicide's target site. The most common form of NTSR is enhanced metabolism, where the resistant plant can rapidly detoxify the herbicide before it reaches its target, often through the action of enzyme families like cytochrome P450s or glutathione (B108866) S-transferases (GSTs). nih.govpesticidestewardship.orgagriculturejournals.cz Other NTSR mechanisms include reduced herbicide uptake or translocation, and sequestration of the herbicide away from its target site. pesticidestewardship.org

Spontaneous resistance to herbicides targeting VLCFA synthesis, such as thiocarbamates, is considered rare in weed populations. nih.gov Research on Arabidopsis thaliana provides a potential explanation for this phenomenon. Plants possess multiple genes encoding for different VLCFAE enzymes. nih.gov Many of the herbicides that inhibit this pathway, including chloroacetanilides, have been shown to inhibit several of these different VLCFAE enzymes simultaneously. nih.gov For a weed to evolve target-site resistance, it would likely require mutations in multiple VLCFAE genes, which is a much less probable event than a single-gene mutation. This multi-target mechanism of action likely contributes to the durable efficacy of this herbicide class.

Non-Target-Site Resistance Mechanisms, Including Enhanced Metabolism and Reduced Uptake

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its molecular target. nih.gov These mechanisms are often complex and can confer resistance to multiple herbicides with different modes of action. nih.gov

Enhanced Metabolism: The most common form of NTSR is enhanced metabolism, where the resistant plant can detoxify the herbicide at a faster rate than susceptible plants. wisc.edu This process typically involves enzymes from large gene families, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). wisc.edunih.gov These enzymes modify the herbicide molecule, rendering it non-toxic. For instance, P450s can catalyze a variety of reactions, including hydroxylation and dealkylation, initiating the detoxification process. mdpi.commdpi.comnih.gov Subsequently, GSTs may conjugate the modified herbicide with glutathione, a key step in the mercapturic acid pathway that leads to the sequestration and eventual elimination of the toxic compound. nih.govnih.govmdpi.com While not specifically documented for this compound, enhanced metabolism mediated by these enzyme families is a well-established resistance mechanism for other thiocarbamate herbicides. wisc.edu

Below is a table summarizing the key enzymes involved in non-target-site metabolic resistance to herbicides.

| Enzyme Family | Function in Herbicide Metabolism |

| Cytochrome P450 Monooxygenases (P450s) | Catalyze oxidative reactions (e.g., hydroxylation, dealkylation) that represent the initial step in detoxifying a wide range of herbicides. mdpi.commdpi.com |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to herbicide molecules, increasing their water solubility and facilitating their sequestration and further metabolism. nih.govnih.gov |

| Glucosyltransferases (GTs) | Involved in the secondary metabolism of herbicides, often by conjugating glucose to the herbicide molecule or its metabolites. nih.gov |

| ATP-binding Cassette (ABC) Transporters | Function in the transport of conjugated herbicide metabolites across cellular membranes, for example, into the vacuole for sequestration. nih.gov |

Target-Site Resistance Mechanisms and Alterations in Enzyme Sensitivity

Target-site resistance (TSR) occurs due to modifications at the specific biochemical site where the herbicide acts. mdpi.comresearchgate.net This type of resistance is often characterized by a high level of resistance to a specific herbicide or herbicides with the same mode of action. researchgate.net

The primary mode of action for thiocarbamate herbicides is the inhibition of very-long-chain fatty acid elongases (VLCFAEs). These enzymes are crucial for the biosynthesis of lipids that are essential components of plant cuticles and membranes. Inhibition of VLCFAEs disrupts the formation of these vital structures, leading to plant death.

TSR to thiocarbamates would theoretically involve genetic mutations in the genes encoding for VLCFAEs. Such mutations could alter the structure of the enzyme in a way that prevents the this compound molecule from binding effectively, thus rendering the enzyme insensitive to the herbicide's inhibitory action. mdpi.comnih.gov While this mechanism is well-documented for other classes of herbicides that target different enzymes, specific research identifying mutations in VLCFAE genes that confer resistance to this compound or other thiocarbamates is not extensively available in the reviewed literature. nih.govnih.govresearchgate.net Another potential TSR mechanism is the overexpression of the target enzyme, where the plant produces significantly more of the target protein, requiring a much higher dose of the herbicide to achieve a lethal effect. mdpi.com

The following table outlines the primary target sites for various herbicide classes, illustrating the principle of target-site resistance.

| Herbicide Class | Target Enzyme/Process |

| Thiocarbamates | Very-Long-Chain Fatty Acid Elongases (VLCFAEs) |

| Acetolactate Synthase (ALS) Inhibitors | Acetolactate Synthase nih.govnih.govresearchgate.netresearchgate.netmdpi.com |

| Acetyl-CoA Carboxylase (ACCase) Inhibitors | Acetyl-CoA Carboxylase nih.gov |

| Glyphosate | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) mdpi.com |

| Photosystem II (PSII) Inhibitors | D1 protein in Photosystem II mdpi.commdpi.com |

Genetic Characterization of Resistance Phenotypes

The genetic basis of herbicide resistance can be simple, involving a single gene, or complex and polygenic. nih.govnih.gov The inheritance patterns of resistance traits provide insights into how resistance evolves and spreads within weed populations.

Studies on thiocarbamate resistance in weed species such as rigid ryegrass (Lolium rigidum) have revealed diverse genetic underpinnings. The inheritance of resistance to the thiocarbamate prosulfocarb (B1679731) has been shown to vary among different resistant populations. In some cases, resistance is inherited as a single, partially dominant trait. In other instances, it can be a recessive trait, or even involve two independent alleles, which can be dominant, recessive, or additive in their effects. This variability suggests that multiple genetic pathways can lead to the evolution of resistance to thiocarbamate herbicides.

The complexity of these genetic traits highlights the evolutionary adaptability of weed populations when subjected to selection pressure from herbicides. The specific genes and mutations responsible for these different resistance phenotypes in the context of this compound have not been specifically elucidated in the available research. However, the diverse genetic basis observed for other thiocarbamates suggests that resistance to this compound could also be governed by a range of genetic factors, from single gene mutations to more complex polygenic traits. nih.gov

Environmental Dynamics and Biogeochemical Transformations

Pathways of Environmental Degradation

The dissipation of S-Octyl butylthiocarbamate from the environment is expected to occur through a combination of abiotic and biotic transformation processes. The relative importance of these pathways is influenced by environmental conditions such as soil type, moisture, temperature, and microbial activity.

Abiotic degradation mechanisms for thiocarbamate herbicides include hydrolysis and photolysis. Thiocarbamates are esters of thiocarbamic acid and, while stable when stored as technical materials, can undergo chemical breakdown in the environment. ucanr.edu

Photolysis: Photodegradation, or the breakdown of compounds by light, can also play a role in the environmental fate of pesticides, particularly those present on soil surfaces or in clear surface waters. inchem.org While some thiocarbamates are known to be volatile and can be lost from the soil surface, photodegradation can also contribute to their transformation. inchem.orgepa.gov The efficiency of photolysis is dependent on the compound's ability to absorb light at relevant environmental wavelengths and the quantum yield of the reaction. Specific data on the photolytic degradation of this compound is not extensively documented.

The primary mechanism for the dissipation of thiocarbamate herbicides from soil and water is microbial degradation. ucanr.edu Numerous studies have demonstrated that these compounds are readily metabolized by a diverse range of soil microorganisms. The rate of biodegradation is typically much faster in non-sterilized soil compared to sterilized soil, highlighting the critical role of microbial activity. ucanr.edu

In aquatic environments containing soil and plants, thiocarbamates like Ordram have been observed to disappear relatively quickly, within a matter of weeks, further indicating the importance of biotic processes. ucanr.edu The half-life of thiocarbamates in moist soil can range from one to more than four weeks. epa.gov

Metabolism by Soil Microorganisms and Ecosystem Interactions

Indigenous microorganisms are crucial for the breakdown of organic compounds in the soil, a process termed "intrinsic bioremediation". nih.gov Soil bacteria and fungi possess a wide array of metabolic capabilities that allow them to utilize various organic compounds, including pesticides, as sources of carbon and energy. nih.gov

For thiocarbamate herbicides, a variety of bacterial genera have been implicated in their degradation. For example, bacteria such as Rhodococcus sp. have been shown to degrade the thiocarbamate EPTC. nih.gov Similarly, Gulosibacter molinativorax is capable of mineralizing the thiocarbamate herbicide molinate (B1677398). researchgate.net Anaerobic degradation of thiobencarb (B1683131) has been observed with a mixed culture of bacteria including Dechloromonas sp., Thauera sp., and Azoarcus sp. researcher.life While the specific microbial consortia responsible for the degradation of this compound have not been explicitly identified, it is highly probable that similar groups of soil microorganisms are involved in its biotransformation. The repeated application of certain thiocarbamates can lead to an enrichment of microbial populations capable of degrading them more rapidly.

Below is a table summarizing microbial genera known to be involved in the degradation of various thiocarbamate herbicides.

| Herbicide | Degrading Microorganism(s) | Reference(s) |

| EPTC | Rhodococcus sp. | nih.gov |

| Molinate | Gulosibacter molinativorax | researchgate.net |

| Thiobencarb | Dechloromonas sp., Thauera sp., Azoarcus sp. | researcher.life |

| Triallate | Various soil microorganisms | nih.gov |

| Diallate | Various soil microorganisms | nih.gov |

The microbial degradation of thiocarbamates is mediated by specific enzymes that catalyze the initial steps of breakdown. These enzymatic reactions are key to detoxifying the herbicide and initiating its mineralization.

Several types of enzymes have been identified in the degradation of thiocarbamate herbicides. For instance, the degradation of EPTC by Rhodococcus sp. involves an inducible cytochrome P-450 system and an aldehyde dehydrogenase. nih.gov The initial proposed steps are N-dealkylation by the cytochrome P-450 enzyme, followed by the conversion of the resulting aldehyde to a carboxylic acid by the aldehyde dehydrogenase. nih.gov Another important degradation product identified is EPTC-sulfoxide, suggesting that sulfoxidation is also a key enzymatic pathway. nih.gov

In the case of molinate, a specific enzyme known as molinate hydrolase, produced by Gulosibacter molinativorax, catalyzes the cleavage of the thioester bond. plos.org This enzyme is part of the amidohydrolase superfamily. plos.org Structure-guided engineering of this enzyme has even been shown to broaden its substrate specificity to other thiocarbamates like thiobencarb. plos.org

The primary enzymatic reaction for many carbamates and thiocarbamates in soil is hydrolysis, which breaks the ester or thioester linkage. inchem.org This initial step is often followed by further degradation of the resulting amines and mercaptans. ucanr.edu

The table below outlines some of the key enzymes involved in the degradation of thiocarbamate herbicides.

| Herbicide | Enzyme(s) | Organism | Reference(s) |

| EPTC | Cytochrome P-450, Aldehyde dehydrogenase | Rhodococcus sp. | nih.gov |

| Molinate | Molinate hydrolase | Gulosibacter molinativorax | plos.org |

The introduction of any pesticide into the soil environment has the potential to alter the metabolic activity of the microbial community and, consequently, impact biogeochemical cycles such as carbon cycling. The effects of thiocarbamate herbicides on these processes can be complex, ranging from inhibitory to stimulatory, depending on the specific compound, its concentration, and the soil conditions.

Carbon Cycling: Soil microorganisms are the primary drivers of carbon turnover in soil. researchgate.net They decompose organic matter, releasing nutrients and CO2. The introduction of a pesticide can disrupt this process. While specific studies on the impact of this compound on soil carbon cycling are not available, research on other herbicides has shown varied effects. Some herbicides can alter the composition of the microbial community, which in turn can affect the rates of organic matter decomposition and carbon mineralization. researchgate.net The mineralization of soil organic carbon is a critical process, and any substance that significantly alters the microbial populations responsible for this can have long-term effects on soil health and carbon sequestration. nih.gov

The following table summarizes the potential impacts of herbicides on key soil metabolic parameters.

| Parameter | Potential Impact of Herbicides | General Observations |

| Soil Respiration | Inhibition or stimulation | Dependent on herbicide type, concentration, and soil properties. nih.govmdpi.com |

| Microbial Biomass | Decrease or increase | Can be a transient toxic effect or utilization as a carbon source. |

| Carbon Mineralization | Altered rates | Changes in microbial community structure can affect the decomposition of soil organic matter. researchgate.net |

Persistence and Environmental Fate Modeling Approaches

The environmental persistence of a herbicide is a critical factor in determining its potential for long-term ecological impact. It is influenced by a combination of the chemical's intrinsic properties and various environmental conditions. Mathematical models are frequently employed to predict the environmental fate of herbicides, integrating data on their persistence, mobility, and transformation processes.

Persistence in Environmental Compartments

The persistence of a herbicide is often quantified by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. For Butylate, persistence varies significantly depending on the environmental matrix and prevailing conditions.

In Soil: Butylate exhibits low to moderate persistence in soil environments. Its degradation is influenced by factors such as soil type, moisture, temperature, and microbial activity. Under aerobic conditions in moist soils, the half-life of Butylate is reported to be between 3 to 10 weeks. nih.gov In a loamy soil at temperatures of 21-27°C (70-80°F), a half-life of 3 weeks has been observed. nih.gov Other studies have reported soil half-lives ranging from 1.5 to 3 weeks. usda.gov Anaerobic conditions tend to slow down the degradation process, with a reported half-life of 13 weeks. nih.gov The primary mechanisms of dissipation from soil are microbial degradation and volatilization. usda.gov

In Water: Information on the persistence of Butylate in aquatic systems is less detailed. However, its degradation is expected to be influenced by hydrolysis and microbial action. The compound is only slightly soluble in water, which can limit its concentration in the aqueous phase. nih.gov

In Air: Due to its high volatility, Butylate can be lost from soil surfaces to the atmosphere, particularly from moist soils. bioone.orgnih.gov Once in the atmosphere, vapor-phase Butylate is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 12 hours. usda.gov

The following interactive data table summarizes the reported persistence of Butylate in various environmental compartments.

| Environmental Compartment | Condition | Half-Life (t½) | Reference(s) |

| Soil | Aerobic, moist | 3 - 10 weeks | nih.gov |

| Soil | Anaerobic | 13 weeks | nih.gov |

| Soil | Loamy, 21-27°C | 3 weeks | nih.gov |

| Soil | Sandy Loam, 24°C, dark | 24 days | usda.gov |

| Soil | Sandy Loam, anaerobic | 64 days | usda.gov |

| Atmosphere | Vapor phase | ~12 hours (estimated) | usda.gov |

Environmental Fate Modeling Approaches

Environmental fate models are computational tools used to simulate the transport and transformation of chemicals in the environment. These models are essential for risk assessment and for predicting potential exposure levels in different environmental compartments. For herbicides like Butylate, a variety of models can be employed to simulate key environmental processes.

Leaching Models: Given that Butylate is considered by the U.S. Environmental Protection Agency (EPA) to have a potential for leaching into groundwater, models that simulate solute transport through the soil profile are particularly relevant. nih.gov Several well-established pesticide leaching models are used in regulatory assessments and research, including:

GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): A model that simulates the movement of pesticides in the root zone.

MACRO: A model that describes water flow and solute transport in structured soils, accounting for preferential flow in macropores.

PRZM (Pesticide Root Zone Model): A widely used model that simulates the vertical movement of pesticides in the unsaturated soil zone. ucdavis.edu

PELMO (Pesticide Leaching Model): Another commonly used model in the European Union for predicting pesticide concentrations in leachate. borenv.net

These models typically require inputs such as soil properties, weather data, crop information, and the chemical properties of the pesticide, including its sorption characteristics (Koc) and degradation rates. ucdavis.edu

Volatilization Models: Volatilization is a significant dissipation pathway for Butylate, especially when it is applied to moist soil surfaces without immediate incorporation. nih.govusda.gov Mechanistic models have been developed to predict the hourly volatilization emissions of pesticides from treated soil under different environmental conditions. nih.gov These models solve the transient flow of heat, moisture, and the pesticide in the soil, coupled with a dynamic atmospheric boundary layer. nih.gov Key inputs for these models include the pesticide's vapor pressure and Henry's Law constant, as well as meteorological data. usda.gov

Multimedia Fate Models: These models, such as the Mackay-type fugacity models, can provide a broader overview of a chemical's distribution among different environmental compartments (air, water, soil, sediment, biota). The EPA's PBT (Persistence, Bioaccumulation, and Toxicity) Profiler uses a Level III multimedia mass balance model to estimate the percentage of a chemical that will partition into each medium. epa.gov

The selection of an appropriate model depends on the specific objectives of the assessment, the available data, and the key environmental processes that govern the fate of the specific thiocarbamate herbicide in a particular setting.

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org For thiocarbamates, QSAR models are instrumental in predicting activity and guiding the synthesis of new derivatives. uncst.go.ug

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a compound like S-Octyl butylthiocarbamate, these descriptors can be categorized into several groups:

Topological Descriptors: These describe the connectivity and branching of the molecule, such as the Mostar index, which has been used to analyze other bioactive compounds. scik.org

Electronic Descriptors: These relate to the electron distribution, including dipole moment and NBO (natural bond orbitals) charges, which are crucial for intermolecular interactions. semanticscholar.org

Steric/Geometrical Descriptors: Parameters like molecular volume and surface area define the size and shape of the molecule, influencing how it fits into a biological target. tandfonline.com

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that affects the compound's ability to cross biological membranes.

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

This interactive table illustrates the types of descriptors that would be calculated for this compound in a typical QSAR study.

Internal Validation assesses the stability of the model using the initial training dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) method, which generates the cross-validated correlation coefficient (q²). tandfonline.com A high q² (typically > 0.5) suggests good internal predictivity. researchgate.net

External Validation is considered the most stringent test of a model's predictive capability. It involves using the model to predict the activity of a set of compounds (the test set) that was not used during model development. The predictive ability is quantified by the predictive correlation coefficient (R²_pred). researchgate.net

Other key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit for the training set, and the Root Mean Square Error (RMSE), which indicates the deviation between predicted and observed values. researchgate.net For a model to be considered reliable, it must meet several criteria, as summarized in the table below.

This interactive table presents commonly accepted statistical criteria for validating a QSAR model.

Elucidation of Structural Determinants for Specific Activities

Beyond statistical models, SAR studies involve systematically modifying the chemical structure of a lead compound to identify which parts of the molecule, or pharmacophores, are essential for its activity.

For thiocarbamates, the nature of the alkyl substituents on both the sulfur and nitrogen atoms is a critical determinant of biological activity. inchem.org In this compound, the S-octyl and N-butyl groups significantly influence its physicochemical properties and, consequently, its efficacy.

This interactive table illustrates hypothetical structural modifications to this compound and their potential impact on activity, based on general SAR principles.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in biological activity. nih.gov Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a compound.

Rational Design Principles for Novel this compound Analogs

Rational drug design utilizes the insights gained from SAR and QSAR studies to create new molecules with enhanced activity, selectivity, or other desirable properties. nih.gov For this compound, this process would involve several key principles:

Pharmacophore Identification: The first step is to define the essential structural features of this compound required for its activity. This would include the thiocarbamate core, the S-linked alkyl chain, and the N-linked alkyl chain.

Bioisosteric Replacement: Based on the pharmacophore, medicinal chemists can replace certain functional groups with other groups (bioisosteres) that have similar physical or chemical properties, with the aim of improving potency or metabolic stability. For example, the octyl chain could be replaced with other lipophilic groups, or the butyl group could be swapped for cyclic amines to alter conformational rigidity.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be performed. This involves simulating how potential analogs of this compound would bind to the target's active site. This approach allows for the design of molecules that fit optimally, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizing unfavorable steric clashes. researchgate.net

QSAR-Guided Optimization: The predictive QSAR models developed for this class of compounds can be used to virtually screen a library of designed analogs. semanticscholar.org By calculating the molecular descriptors for proposed new structures, their biological activity can be predicted before undertaking costly and time-consuming chemical synthesis. This allows researchers to prioritize the most promising candidates for synthesis and testing. tandfonline.com

Through the iterative application of these principles—design, synthesis, and testing, followed by further refinement based on new SAR data—novel analogs of this compound can be developed with potentially superior performance characteristics.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like S-Octyl butylthiocarbamate. It leverages the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic method depends on the analytical goal, whether it is purity assessment, precise quantification, or rapid screening.

Gas chromatography is a powerful technique for the analysis of thermally stable and volatile compounds such as this compound. It is frequently employed to assess the purity of technical-grade material and for the quantitative determination of residues. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.

For quantitative analysis, the peak area in the resulting chromatogram is proportional to the amount of the compound reaching the detector. shimadzu.com Calibration curves are generated by analyzing standard samples of known concentrations to accurately determine the concentration in an unknown sample. shimadzu.com When coupled with a mass spectrometer (GC-MS), GC provides highly reliable identification based on both the retention time and the mass spectrum of the compound. gcms.cz While a flame ionization detector (FID) is common for general hydrocarbon analysis, a sulfur-specific detector like a flame photometric detector (FPD) can offer enhanced selectivity for sulfur-containing thiocarbamates. encyclopedia.pub

Table 1: Representative GC Parameters for Thiocarbamate Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary column (e.g., DB-1, Petrocol DH Octyl) | Provides high-resolution separation of components. mdpi.comsigmaaldrich.com |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. sigmaaldrich.com |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | Optimizes separation of compounds with different boiling points. mdpi.com |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to transport the analyte through the column. sigmaaldrich.comgoogleapis.com |

| Detector | FID, FPD, or Mass Spectrometer (MS) | Detects and quantifies the compound as it elutes from the column. shimadzu.comnih.gov |

| Quantification | External standard method using peak area | Allows for precise determination of the analyte's concentration. shimadzu.com |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing this compound in complex matrices like soil, water, or agricultural products. uwtsd.ac.ukimmunofarm.net Unlike GC, HPLC is suitable for compounds that are not easily vaporized. The technique separates components in a liquid sample by pumping a liquid mobile phase through a column packed with a solid stationary phase.

For thiocarbamates, reversed-phase HPLC is commonly used, typically with a C18 (RP-18) column. encyclopedia.pubkoreascience.kr The mobile phase is often a mixture of a polar solvent like water and a less polar organic solvent such as methanol (B129727) or acetonitrile. nih.gov Sample preparation for complex matrices is critical and usually involves an extraction step (e.g., with acetone (B3395972) or chloroform) followed by a cleanup procedure to remove interfering co-extractants. koreascience.kroup.com Detection is frequently accomplished using an ultraviolet (UV) detector, as the thiocarbamate functional group absorbs UV light. nih.govoup.com The specificity of an analysis can be challenged by the sample matrix, which may contain components that co-elute with the analyte, making robust separation and cleanup essential. chromatographyonline.comresearchgate.net

Table 2: General HPLC Protocol for this compound Analysis

| Step | Description | Details |

| Sample Prep | Extraction & Cleanup | Extraction with a solvent like acetone, followed by liquid-liquid partition and column chromatography cleanup to remove matrix interferences. koreascience.kr |

| Column | Stationary Phase | LiChrospher® 100 RP-18 (5 µm) or equivalent. nih.gov |

| Mobile Phase | Solvent Mixture | Isocratic or gradient elution with Methanol/Water mixtures (e.g., 85:15 v/v). nih.gov |

| Flow Rate | Mobile Phase Speed | Typically 1.0 mL/min. nih.gov |

| Detection | Analyte Detection | UV detector set to a wavelength where the thiocarbamate moiety shows maximum absorbance (e.g., ~272 nm). oup.com |

| Quantification | Concentration Measurement | Based on peak area comparison against a calibration curve prepared from pure standards. nih.gov |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile method used for the qualitative screening of this compound. uad.ac.id It is particularly useful for quickly checking the presence of the compound in multiple samples or for monitoring the progress of a chemical reaction. camag.com The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the sample's components based on their differential affinity for the stationary and mobile phases. bjbms.org

For thiocarbamates, reversed-phase plates (RP-18) can be used. akjournals.comresearchgate.net A key aspect of TLC is visualization. Since many compounds are colorless, a visualization agent is required. For sulfur-containing compounds like this compound, an iodine-azide spray reagent is highly effective; the compound appears as a white spot on a violet background, indicating the presence of sulfur. akjournals.comresearchgate.net The position of the spot is characterized by its retention factor (Rƒ), which can be compared to that of a known standard. phytopharmajournal.com

Table 3: TLC System for Qualitative Assessment of Thiocarbamates

| Parameter | Description |

| Stationary Phase | TLC RP-18 silica gel plates. akjournals.comresearchgate.net |

| Mobile Phase | Propan-2-ol and water mixture (e.g., 10:1, v/v). akjournals.comresearchgate.net |

| Application | Sample solution applied as a spot or band. researchgate.net |

| Detection | Spraying with iodine-azide reagent. akjournals.com |

| Result | Compound appears as a white spot against a violet background. akjournals.com |

| Identification | Comparison of the Rƒ value of the sample spot with a standard. |

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure, which is essential for unequivocal identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of a molecule. ebsco.com It works by probing the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a strong magnetic field. youtube.com The resulting spectrum provides information on the chemical environment of each atom, allowing chemists to piece together the molecular framework. uobasrah.edu.iq

For this compound, ¹H NMR would reveal the number of protons in different environments and their connectivity. For instance, distinct signals would be expected for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl and octyl chains. ¹³C NMR would similarly identify all the unique carbon atoms, including the characteristic carbonyl carbon (C=O) of the carbamate (B1207046) group. mdpi.comrsc.org Two-dimensional NMR techniques like COSY and HMBC can establish correlations between protons and carbons, confirming how the butyl group, octyl group, and thiocarbamate core are connected. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Butyl -CH₂-N- | ~3.2-3.4 | ~45-50 | Methylene group attached to the nitrogen atom. |

| Butyl -(CH₂)₂- | ~1.4-1.7 | ~28-32 | Methylene groups in the middle of the butyl chain. |

| Butyl -CH₃ | ~0.9-1.0 | ~13-15 | Terminal methyl group of the butyl chain. |

| -C(O)- | - | ~165-170 | Carbonyl carbon of the thiocarbamate group. |

| -S-CH₂- Octyl | ~2.8-3.0 | ~35-40 | Methylene group attached to the sulfur atom. |

| Octyl -(CH₂)₆- | ~1.2-1.6 | ~22-32 | Methylene groups of the long octyl chain. |

| Octyl -CH₃ | ~0.8-0.9 | ~13-15 | Terminal methyl group of the octyl chain. |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound. gbiosciences.com This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orgmsu.edu

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would provide structural evidence. Key fragmentations would likely include cleavage at the bonds adjacent to the sulfur, nitrogen, and carbonyl groups. Expected fragments would include ions corresponding to the loss of the octyl group, the butyl group, or smaller alkyl chains. Analyzing these fragments allows for the confident confirmation of the compound's identity, especially when used in conjunction with a separation technique like GC (GC-MS). gcms.cz

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | [C₁₃H₂₇NOS]⁺ | 245 | Ionization of the parent molecule. |

| [M - C₄H₉]⁺ | [C₉H₁₈NOS]⁺ | 188 | Loss of a butyl radical. |

| [M - C₈H₁₇]⁺ | [C₅H₁₀NOS]⁺ | 132 | Loss of an octyl radical. |

| [C₈H₁₇S]⁺ | Octylthiol cation | 145 | Cleavage of the C(O)-S bond. |

| [C₄H₉NCO]⁺ | Butyl isocyanate cation | 99 | Cleavage of the S-C(O) bond. |

| [C₄H₉]⁺ | Butyl cation | 57 | Fragmentation of the butyl group. |

| [C₈H₁₇]⁺ | Octyl cation | 113 | Fragmentation of the octyl group. |

Note: Predicted m/z values are based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. usc.edu When a molecule, such as this compound, is exposed to infrared radiation, its bonds vibrate at specific frequencies. vscht.cz These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers, creating a unique spectral fingerprint of the molecule. usc.eduvscht.cz

The IR spectrum of a thiocarbamate, like this compound, will exhibit distinctive absorption bands corresponding to its key functional groups. The presence of a carbonyl group (C=O) is typically indicated by a strong absorption band in the region of 1690-1760 cm⁻¹. libretexts.org Additionally, the C-N stretching vibration is expected to appear in the fingerprint region, and the various C-H bonds of the octyl and butyl groups will produce characteristic stretching and bending vibrations. libretexts.orglibretexts.org By analyzing the positions, intensities, and shapes of these absorption peaks, chemists can confirm the presence of the thiocarbamate functional group and other structural features of the molecule. usc.eduucalgary.ca Fourier Transform Infrared (FT-IR) spectroscopy, a modern variant of the technique, offers enhanced speed and sensitivity, making it particularly useful for the analysis of complex samples. nih.gov

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Carbonyl | C=O Stretch | 1690 - 1760 |

| Amine | C-N Stretch | 1020 - 1250 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Alkane | C-H Bend | 1350 - 1470 |

This table presents expected ranges for the functional groups found in this compound based on general principles of IR spectroscopy. Actual peak positions can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. ej-eng.orgthermofisher.com The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.comupi.edu

For a compound like this compound to be analyzed by UV-Vis spectrophotometry, it must possess a chromophore, which is a part of the molecule that absorbs light. upi.edu The thiocarbamate moiety can act as a chromophore. The analysis involves preparing a series of standard solutions of known concentrations of this compound and measuring their absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax). upi.eduugm.ac.id A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. upi.eduresearchgate.net This method is valued for its simplicity, speed, and accuracy, making it suitable for routine quality control and residue analysis. ugm.ac.id

Table 2: Illustrative UV-Vis Spectrophotometry Data for Quantitative Analysis

| Concentration (mg/L) | Absorbance at λmax |

| 1.0 | 0.150 |

| 2.5 | 0.375 |

| 5.0 | 0.750 |

| 7.5 | 1.125 |

| 10.0 | 1.500 |

This table provides a hypothetical example of data that could be used to generate a calibration curve for the quantitative analysis of this compound.

Advanced Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate analysis of this compound in various environmental and biological samples necessitates effective sample preparation and extraction techniques to isolate the analyte from interfering matrix components. who.int The choice of method depends on the nature of the sample matrix, which can range from soil and water to agricultural products. who.intencyclopedia.pub

For solid samples such as soil or crops, solvent extraction is a common first step. oup.com This involves using an organic solvent in which this compound is soluble to draw it out from the solid matrix. The selection of the solvent is critical to ensure high extraction efficiency. Following extraction, a "clean-up" step is often required to remove co-extracted impurities that could interfere with the final analysis. who.int

For aqueous samples, such as groundwater or wastewater, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. researchgate.net LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. SPE utilizes a solid sorbent material packed in a cartridge to selectively retain the analyte from the sample, which is then eluted with a small volume of a suitable solvent. SPE has gained popularity due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.net

In some cases, particularly for dithiocarbamates, a derivatization step may be necessary. thermofisher.com This involves chemically modifying the analyte to make it more amenable to analysis by techniques like gas chromatography. A common method for dithiocarbamates is acid hydrolysis to release carbon disulfide (CS₂), which can then be quantified. encyclopedia.pubthermofisher.com The development of efficient and reliable extraction and clean-up procedures is crucial for obtaining accurate and precise quantitative results for this compound in complex matrices. who.int

Future Research Directions and Unexplored Avenues

Integration of Omics Technologies in Mechanistic Investigations

The advent of "omics" technologies provides powerful tools for a systemic and holistic investigation of the biochemical and physiological effects of chemical compounds on biological systems. nih.govresearchgate.net These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, can simultaneously analyze thousands of molecular changes within an organism upon exposure to a substance like S-Octyl butylthiocarbamate. nih.govnih.gov By integrating these approaches, researchers can move beyond single-endpoint analyses to construct detailed mechanistic models and identify novel biomarkers of exposure and effect. nih.govnih.gov

Future studies should focus on applying a multi-omics framework to elucidate the precise mechanism of action of this compound in both target and non-target organisms. For instance, exposing a target weed species or a soil ecotoxicological model organism, such as the springtail Folsomia candida, to the compound could yield comprehensive datasets. nih.govresearchgate.net

Transcriptomics: Using technologies like RNA-Seq, researchers can identify all genes that are differentially expressed (up-regulated or down-regulated) in response to this compound exposure. researchgate.netmdpi.com This can reveal the cellular pathways that are activated or suppressed, such as stress response, detoxification metabolism, and hormonal signaling. Studies on other pesticides have successfully used transcriptomics to identify genes associated with immunodeficiency and metabolic disruption. mdpi.com

Proteomics: This approach quantifies large-scale changes in protein expression, complementing transcriptomic data. nih.gov It can confirm whether changes in gene expression translate to changes in protein levels and can also identify post-translational modifications that regulate protein function. nih.govresearchgate.net For this compound, proteomics could pinpoint the specific enzymes involved in its metabolism, such as cytochrome P450s (CYPs) or glutathione (B108866) S-transferases (GSTs), which are often implicated in pesticide detoxification. mdpi.comnih.gov

Metabolomics: As the study of the global profile of metabolites, metabolomics provides a direct snapshot of the physiological state of an organism. frontiersin.org This technique could identify the specific metabolic pathways disrupted by this compound and detect the formation of its breakdown products within the organism. nih.gov

Integrated Analysis: The true power of omics lies in the integration of these data layers. A combined analysis of the transcriptome and proteome can provide a more comprehensive overview of the molecular response cascade. nih.govresearchgate.net Linking these findings to metabolomic changes can help construct robust Adverse Outcome Pathways (AOPs), which map the sequence of events from the initial molecular interaction of this compound to an adverse effect at the whole-organism level. nih.gov

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Application for this compound | Expected Insights |

|---|---|---|

| Genomics | Sequencing the genome of target/non-target organisms. | Identify genes and gene families (e.g., detoxification enzymes) potentially involved in tolerance or sensitivity. nih.gov |

| Transcriptomics | Quantify changes in gene expression (mRNA) following exposure. | Reveal cellular pathways affected; identify genes involved in stress response and metabolism. researchgate.netmdpi.com |

| Proteomics | Quantify changes in protein abundance and modifications. | Validate transcriptomic findings; identify key enzymes in detoxification and the compound's direct protein targets. nih.govmdpi.com |

| Metabolomics | Profile changes in small-molecule metabolites. | Identify disrupted metabolic pathways and internal degradation products of the compound. nih.govfrontiersin.org |

| Multi-Omics | Integrate data from all omics layers. | Construct comprehensive mechanistic models and Adverse Outcome Pathways (AOPs). nih.govfrontiersin.org |

Application of Advanced Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular modeling have become indispensable tools in chemical research, allowing for the virtual screening and characterization of molecules, thereby accelerating innovation and reducing reliance on costly and time-consuming laboratory experiments. researchgate.net For this compound, these in silico methods offer a powerful avenue to investigate its behavior and interactions at the atomic level.

A primary area for future research is the use of molecular docking and molecular dynamics (MD) simulations to elucidate the compound's interaction with its biological targets. Thiocarbamate herbicides are known to act by inhibiting fatty acid elongation. researchgate.net

Molecular Docking: This technique can be used to predict how this compound binds to the active site of key enzymes within the fatty acid elongation pathway. By calculating parameters like binding energy and inhibition constants, researchers can identify the most likely enzymatic targets and understand the structural basis for the interaction. nih.govtandfonline.com Similar studies have successfully used docking to predict the binding of other pesticides, such as fenobucarb (B33119) and parathion, to enzymes like acetylcholinesterase and cytochrome P450. nih.govresearchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to model the dynamic behavior of the this compound-enzyme complex over time. nih.gov A simulation of 50 to 100 nanoseconds can reveal the stability of the binding, key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and any conformational changes induced in the enzyme upon binding. nih.govplos.org This approach can provide a mechanistic explanation for enzyme inhibition, as has been shown for other pesticide-enzyme interactions where simulations revealed how a compound could induce a conformational change that inactivates the enzyme. plos.org

Table 2: Computational Chemistry Approaches for this compound Investigation

| Computational Method | Research Application for this compound | Expected Insights |

|---|---|---|

| Quantum Chemistry | Calculate electronic properties, bond energies, and reactivity. | Predict chemical reactivity and potential degradation pathways. researchgate.net |

| Molecular Docking | Predict the binding mode and affinity to target enzymes (e.g., in fatty acid synthesis). | Identify putative molecular targets and key binding site residues. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulate the time-evolution of the compound-enzyme complex. | Assess binding stability and characterize dynamic conformational changes that lead to inhibition. nih.govplos.org |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Develop models to predict activity based on structure. | Guide the design of analogues with potentially improved efficacy or reduced non-target toxicity. |

Exploration of Green Chemistry Principles in Synthesis and Environmental Management

Green chemistry provides a framework of 12 principles aimed at designing chemical products and processes that are more sustainable by reducing or eliminating the use and generation of hazardous substances. mdpi.comacs.org Applying these principles to the lifecycle of this compound represents a significant and largely unexplored research avenue.

Future research should focus on developing greener synthetic routes and more effective environmental management strategies for the compound.

Greener Synthesis: Traditional synthesis of thiocarbamates can involve hazardous reagents like N,N-dialkylthiocarbamoyl chlorides. organic-chemistry.org Research should be directed towards alternative, more sustainable synthetic methodologies. Recent advances in organic synthesis offer several possibilities:

Atom Economy (Principle #2): Develop catalytic methods that maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org For example, one-pot syntheses of dithiocarbamates using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) or copper iodide (CuI) have been reported to be highly efficient. wiley.comsamipubco.com

Safer Solvents and Auxiliaries (Principle #5): Investigate the use of environmentally benign solvents such as water, supercritical CO₂, or recyclable media like polyethylene (B3416737) glycol (PEG) to replace conventional volatile organic solvents. samipubco.comwiley.com Solvent-free reaction conditions should also be explored. organic-chemistry.org

Catalysis (Principle #9): Replace stoichiometric reagents with selective catalytic alternatives. acs.org Research into novel catalysts for thiocarbamate synthesis could lead to milder reaction conditions and higher yields. rsc.orgrsc.org

Design for Energy Efficiency (Principle #6): Explore energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating. organic-chemistry.org

Sustainable Environmental Management: Thiocarbamates are generally not persistent in the environment and are degraded by soil microorganisms. who.intcambridge.org However, green chemistry principles can guide research to further minimize environmental impact.

Design for Degradation (Principle #10): Computational modeling and synthetic chemistry could be used to explore minor structural modifications to this compound that enhance its rate of biodegradation by soil microbes, without compromising its herbicidal activity.

Real-time Analysis for Pollution Prevention (Principle #11): Develop new analytical methods for the real-time monitoring of this compound residues in soil and water to ensure concentrations remain below levels of concern.

Bioremediation: Utilize omics techniques (as described in 7.1) to identify microorganisms or enzymes capable of efficiently degrading this compound. Structure-guided engineering of enzymes, as demonstrated for molinate (B1677398) hydrolase which was modified to degrade other thiocarbamates, could lead to the development of effective bioremediation systems for this compound. plos.org

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Proposed Research Avenue for this compound |

|---|---|

| 1. Prevention | Develop high-yield synthetic routes that minimize by-product formation. mdpi.com |

| 2. Atom Economy | Utilize catalytic one-pot reactions that incorporate most atoms from reactants into the final product. acs.org |

| 5. Safer Solvents | Replace traditional organic solvents with water, polyethylene glycol (PEG), or solvent-free conditions. samipubco.comwiley.com |

| 9. Catalysis | Develop novel, highly efficient, and recyclable catalysts for the synthesis reaction. wiley.comrsc.org |

| 10. Design for Degradation | Investigate structural modifications to enhance biodegradability in soil and water. mdpi.com |

| 12. Inherently Safer Chemistry | Avoid hazardous intermediates (e.g., thiocarbamoyl chlorides) by using safer starting materials and reaction pathways. organic-chemistry.orgrsc.orgwordpress.com |

Q & A

Q. Q1. What are the optimal synthetic pathways for S-octyl butylthiocarbamate, and how can purity be validated?

this compound can be synthesized via nucleophilic substitution between butylthiol and octyl chloroformate under inert conditions. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio to minimize side products.

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>98%).

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and 1H/13C NMR (characteristic thiocarbamate peaks: δ 3.4–3.6 ppm for SCH₂; δ 170–175 ppm for C=S). Reference synthetic protocols for analogous dithiocarbamates .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

- FTIR : Identify C=S (1200–1250 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches.

- NMR : 1H NMR resolves alkyl chain environments; 13C NMR confirms thiocarbamate carbon assignments.

- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C indicates suitability for high-temperature applications).

For metal-complex analogs, UV-Vis and EPR spectroscopy are recommended to study coordination behavior .

Q. Q3. How should researchers handle contradictions in stability data for thiocarbamate derivatives?

Contradictions often arise from varying experimental conditions (e.g., solvent polarity, temperature). To resolve discrepancies:

- Standardize protocols : Use identical solvents (e.g., DMSO vs. water) and temperature controls.

- Replicate studies : Compare results across independent labs to isolate methodological biases.

- Advanced analytics : Apply DFT calculations to predict stability under different conditions and correlate with empirical data.

Refer to bias-mitigation frameworks in controlled trials (e.g., double-blinding, allocation concealment) to ensure reproducibility .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT, MD) predict this compound’s reactivity in catalytic or biological systems?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the C=S group’s electrophilicity may drive metal coordination or enzyme inhibition.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets (e.g., acetylcholinesterase) to study bioactivity.

- Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. Q5. What strategies address conflicting data in thiocarbamate-metal complexation studies?

Conflicts may arise from pH-dependent ligand behavior or redox-active metal centers. Solutions include:

- pH titration studies : Monitor complex stability across pH 2–12 using UV-Vis spectroscopy.

- Redox profiling : Employ cyclic voltammetry to identify metal oxidation states influencing coordination.

- X-ray crystallography : Resolve structural ambiguities (e.g., monodentate vs. bidentate binding) .

Q. Q6. How do structural modifications (e.g., alkyl chain length) impact this compound’s bioactivity or environmental persistence?

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., ethyl, decyl chains) and compare:

- Bioactivity : Test enzyme inhibition (e.g., IC50 values via fluorometric assays).

- Environmental fate : Measure hydrolysis rates (half-life in aqueous buffers) and biodegradability (OECD 301F assay).

- QSAR modeling : Use logP and polar surface area to predict bioavailability .

Methodological Best Practices

Q. Q7. What reporting standards ensure transparency in thiocarbamate research?

- Experimental detail : Document reaction conditions (time, temperature, solvent), characterization data (spectra with baselines), and purity thresholds.

- Data repositories : Share raw NMR/HPLC files via platforms like Zenodo or institutional repositories.

- Ethical compliance : Adhere to chemical safety protocols (e.g., TSCA guidelines) and declare conflicts of interest .

Q. Q8. How should researchers design studies to minimize bias in thiocarbamate efficacy trials?

- Randomization : Use block randomization for sample groups.

- Blinding : Implement double-blinding in bioactivity assays.

- Negative controls : Include untreated and solvent-only groups to isolate compound effects.

Statistical frameworks from clinical trial design (e.g., CONSORT guidelines) are adaptable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.